molecular formula C14H12Br2O B8440699 4-Bromobenzyl ether

4-Bromobenzyl ether

Cat. No.: B8440699
M. Wt: 356.05 g/mol
InChI Key: AQLAAAOOVYXLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzyl ether is a useful research compound. Its molecular formula is C14H12Br2O and its molecular weight is 356.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromobenzyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12Br2O

Molecular Weight

356.05 g/mol

IUPAC Name

1-bromo-4-[(4-bromophenyl)methoxymethyl]benzene

InChI

InChI=1S/C14H12Br2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

AQLAAAOOVYXLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Bromobenzyl Ethers in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Properties of 4-Bromobenzyl Ethers for Advanced Research Applications

In the landscape of modern organic synthesis, the 4-bromobenzyl ether motif serves as a cornerstone for both complex molecule construction and strategic functional group manipulation. Valued by researchers and drug development professionals, this class of compounds offers a unique combination of stability and controlled reactivity. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical transformations, such as cross-coupling reactions, while the benzyl ether linkage itself functions as a robust and reliable protecting group for alcohols.[1][2] This guide provides a detailed exploration of the synthesis, properties, and applications of 4-bromobenzyl ethers, offering field-proven insights into the causality behind experimental choices and protocols.

Core Synthesis: The Williamson Ether Synthesis and Its Mechanistic Nuances

The most prevalent and versatile method for preparing 4-bromobenzyl ethers is the Williamson ether synthesis.[3][4] This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a suitable alkyl halide.[5][6][7][8][9]

Mechanistic Considerations and Strategic Reactant Selection

For the synthesis of an unsymmetrical ether like a 4-bromobenzyl alkyl ether, two primary disconnection pathways exist. The choice between these routes is critical for maximizing yield and minimizing side reactions.

  • Pathway A: 4-Bromobenzyl alcohol is deprotonated to form the corresponding alkoxide, which then attacks a simple alkyl halide (e.g., methyl iodide).

  • Pathway B: A simple alcohol (e.g., methanol) is deprotonated, and the resulting alkoxide attacks 4-bromobenzyl bromide.

Pathway B is overwhelmingly preferred. The Williamson synthesis is highly susceptible to a competing E2 elimination pathway, especially when using secondary or tertiary alkyl halides.[3][5][8] Since 4-bromobenzyl bromide is a primary halide and lacks beta-hydrogens, the risk of elimination is negligible, ensuring that the SN2 pathway dominates to produce the desired ether in high yield.[6]

Williamson_Mechanism

Key Parameters for a High-Yield Synthesis

Achieving optimal results in the Williamson synthesis requires careful control over several experimental parameters:[3]

  • Base Selection: A strong, non-nucleophilic base is essential for the complete deprotonation of the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice, reacting irreversibly to form the alkoxide and hydrogen gas.[4][10] Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often in refluxing acetone.[11]

  • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone are ideal.[10][11] They effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion, while not participating in the reaction.

  • Anhydrous Conditions: The presence of water must be strictly avoided as it can quench the alkoxide and react with strong bases like NaH, reducing the overall yield.[3]

Experimental Protocol: Synthesis of 4-Bromobenzyl Methyl Ether

This protocol is a representative example of the Williamson ether synthesis, adapted from established procedures.[10] It provides a self-validating system for producing a simple 4-bromobenzyl ether.

Materials and Reagents:
  • 4-Bromobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:
  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes. Anhydrous DMF is then added to the flask.

  • Alkoxide Formation: 4-Bromobenzyl alcohol (1.0 eq), dissolved in a minimal amount of anhydrous DMF, is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The mixture is stirred until the evolution of hydrogen gas ceases (typically 20-30 minutes), indicating the complete formation of the sodium 4-bromobenzyl alkoxide.

  • SN2 Reaction: Methyl iodide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting alcohol.[3]

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then transferred to a separatory funnel and diluted with water and diethyl ether.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 4-bromobenzyl methyl ether.

Experimental_Workflow

Physicochemical and Spectroscopic Properties

The properties of 4-bromobenzyl ethers are dictated by the core bromobenzyl structure. Below is a summary of key data for two representative compounds.

Propertybis(4-Bromobenzyl) Ether4-Bromobenzyl Methyl Ether
Molecular Formula C₁₄H₁₂Br₂O[12]C₈H₉BrO[13][14]
Molecular Weight 356.05 g/mol [12]201.06 g/mol [13][14]
Physical Appearance Not specified (likely solid)Colorless liquid[13]
Density Not available1.406 g/mL at 25 °C
IUPAC Name 1-bromo-4-[(4-bromophenyl)methoxymethyl]benzene[12]1-bromo-4-(methoxymethyl)benzene[14]

Applications in Advanced Organic Synthesis

The utility of 4-bromobenzyl ethers stems from their dual functionality as both a protecting group and a reactive intermediate.

The 4-Bromobenzyl (PBB) Group as a Protecting Group for Alcohols

Benzyl ethers are widely used as protecting groups for alcohols due to their exceptional stability under a wide range of conditions, including strongly basic, nucleophilic, and reductive environments.[15] The 4-bromobenzyl ether shares this stability profile, making it an excellent choice for multi-step syntheses where other functional groups need to be modified without affecting a hydroxyl group.

The true strategic advantage of benzyl ethers lies in their selective removal (deprotection) under conditions that do not affect many other protecting groups.[15]

  • Hydrogenolysis: The most common and mildest method for deprotection is catalytic hydrogenolysis.[4] Reacting the protected alcohol with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst cleaves the C-O benzylic bond, regenerating the original alcohol and producing 4-bromotoluene as a byproduct.[6] This method is highly efficient and clean.

  • Oxidative Cleavage: While simple benzyl ethers are relatively robust towards oxidation, substituted benzyl ethers can be cleaved with specific oxidizing agents. For instance, the related p-methoxybenzyl (PMB) ether is readily cleaved by DDQ, highlighting how electronic modifications to the aromatic ring can tune deprotection strategies.[4]

  • Lewis/Brønsted Acids: Cleavage is also possible using strong acids, but this method is generally reserved for substrates that are not acid-sensitive.[4]

Protection_Deprotection_Cycle

As a Versatile Synthetic Intermediate

The aryl bromide functionality of 4-bromobenzyl ether is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the elaboration of the molecule after the ether has been installed, a powerful strategy in convergent synthesis. For example, the bromine atom can readily participate in:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

  • Formation of Grignard reagents or organolithium species for reaction with electrophiles.

  • Buchwald-Hartwig amination reactions.

This dual nature allows chemists to first protect a sensitive alcohol and then use the aryl bromide as a reactive site to build molecular complexity, before finally deprotecting the alcohol in a later step.

Conclusion

4-Bromobenzyl ether is more than a simple derivative; it is a strategic tool for the modern synthetic chemist. Its synthesis is well-understood and reliably achieved through the Williamson ether synthesis, a reaction whose efficiency is maximized by careful selection of a primary benzylic halide. The resulting ether offers robust protection for alcohols, with orthogonal deprotection strategies that enhance its utility. Crucially, the embedded aryl bromide functionality provides a locus for subsequent, high-value transformations, making the 4-bromobenzyl ether an indispensable building block for researchers in drug discovery and complex molecule synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of 4-Bromophenyl Benzyl Ether. Retrieved from [Link]

  • ACS Publications. (2021). Continuous Synthesis and Separation of p-Bromobenzyl Bromide Using Atom-Efficient Bromination of p-Bromotoluene without Any Organic Effluent. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Retrieved from [Link]

  • Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • National Institutes of Health. (n.d.). 4-Bromobenzyl bromide. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromobenzyl ether. PubChem. Retrieved from [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.2 Synthesis of Ethers. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Frostburg State University Chemistry Department. (2018). Other Ether Cleavage Reactions. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved from [Link]

  • Stenutz. (n.d.). 4-bromobenzyl methyl ether. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromobenzyl Moieties in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 4-bromobenzyl group is a valuable functional moiety, frequently employed as a protecting group for alcohols and in the synthesis of complex molecules. However, the reagents used to introduce this group, primarily 4-bromobenzyl bromide, and the resulting ether derivatives, necessitate a thorough understanding of their safe handling, reactivity, and disposal. This guide provides a comprehensive overview, grounded in established safety protocols and field-proven insights, to ensure the safe and effective utilization of 4-bromobenzyl compounds in a laboratory setting.

Understanding the Reagents: Physicochemical Properties

The most common precursor for the formation of 4-bromobenzyl ethers is 4-bromobenzyl bromide. Its physical and chemical properties are crucial for safe handling and storage.

PropertyValueSource
Chemical Formula C7H6Br2[1]
Molecular Weight 249.93 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 62-64 °C[2]
Boiling Point 124 °C
Solubility Insoluble in water, soluble in ether.[3]

Core Safety Directives: Hazard Identification and Mitigation

4-Bromobenzyl bromide is classified as a hazardous substance, and all handling procedures must be conducted with appropriate precautions.[4][5]

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][5]

  • Lachrymator: Vapors are irritating to the eyes and mucous membranes, causing tearing.[1]

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[4][5]

  • Toxicity: While full toxicological properties have not been investigated, overexposure may lead to headache, dizziness, and nausea.[5]

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-bromobenzyl bromide and its derivatives.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory. A full-face shield is recommended when handling larger quantities or when there is a risk of splashing.[6][7]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves, such as butyl rubber or neoprene, are essential.[6] Given the high risk of contamination, double gloving is strongly recommended. The outer glove should be removed and disposed of as hazardous waste immediately after handling.[8]

    • Protective Clothing: A flame-resistant and impervious lab coat or gown should be worn.[7] For larger scale operations, "bunny suit" coveralls can provide head-to-toe protection.[9]

  • Respiratory Protection: All work with 4-bromobenzyl bromide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[7]

PPE_Workflow cluster_ppe Personal Protective Equipment Eyes Eye/Face Protection (Goggles, Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Fume Hood, Respirator) Researcher Researcher Researcher->Eyes Wear Researcher->Skin Wear Researcher->Respiratory Utilize

Caption: Essential Personal Protective Equipment for handling 4-bromobenzyl compounds.

Laboratory Protocols: From Receipt to Disposal

A self-validating system of protocols is critical for ensuring safety and experimental integrity.

Storage and Handling
  • Storage: Store 4-bromobenzyl bromide in a dry, cool, and well-ventilated area, away from light and moisture.[1][5] The container should be tightly sealed and stored in a designated corrosives cabinet.[1]

  • Incompatible Materials: Avoid contact with bases, alcohols, amines, and metals.[5]

  • Handling: Always handle this compound within a chemical fume hood.[5] Use spark-proof tools and avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[1]

Experimental Workflow: A Representative Synthesis of a 4-Bromobenzyl Ether

The following protocol outlines a general procedure for the synthesis of a 4-bromobenzyl ether, highlighting the critical safety and handling steps. This reaction is a Williamson ether synthesis.

Objective: To synthesize a 4-bromobenzyl ether from an alcohol.

Materials:

  • Alcohol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-Bromobenzyl bromide

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Preparation (in a fume hood):

    • Don all required PPE (double gloves, safety goggles, lab coat).

    • Set up a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

    • Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Deprotonation of the Alcohol:

    • Suspend sodium hydride in anhydrous DMF in the reaction flask.

      • Causality: Sodium hydride is a strong base that will deprotonate the alcohol to form a more nucleophilic alkoxide. DMF is a suitable polar aprotic solvent for this reaction.

    • Slowly add a solution of the alcohol in anhydrous DMF to the sodium hydride suspension via the dropping funnel.

      • Causality: The slow addition controls the rate of hydrogen gas evolution, which is a flammable byproduct.

  • Formation of the Ether:

    • Once the hydrogen evolution ceases, slowly add a solution of 4-bromobenzyl bromide in anhydrous DMF.

      • Causality: The alkoxide undergoes a nucleophilic substitution reaction (SN2) with the 4-bromobenzyl bromide to form the ether linkage.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water to the reaction mixture.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.[10][11]

Ether_Synthesis_Workflow Start Start: Prepare Reaction Setup (Inert Atmosphere) Deprotonation Deprotonation of Alcohol (with NaH in DMF) Start->Deprotonation Addition Addition of 4-Bromobenzyl Bromide Deprotonation->Addition Reaction Ether Formation (SN2 Reaction) Addition->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End End: Isolated 4-Bromobenzyl Ether Purification->End

Caption: A typical workflow for the synthesis of a 4-bromobenzyl ether.

Spill Management and Waste Disposal
  • Spill Management: In case of a spill, evacuate the area and prevent further spread. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Do not attempt to clean up large spills without proper training and equipment.[12]

  • Waste Disposal: All waste containing 4-bromobenzyl bromide or its derivatives must be treated as hazardous chemical waste.[12] Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[12] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12] Never dispose of this chemical down the drain.[12]

Reactivity and Applications in Drug Development

The 4-bromobenzyl group is a versatile protecting group for alcohols due to its stability under a wide range of reaction conditions and its relatively straightforward removal.[13] The bromine atom also provides a synthetic handle for further functionalization, such as in Suzuki and other cross-coupling reactions, making it a valuable building block in the synthesis of complex pharmaceutical intermediates.[2][14]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Conclusion

The effective and safe use of 4-bromobenzyl compounds in research and development hinges on a robust understanding of their hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and leverage the synthetic utility of this important chemical moiety to advance their scientific endeavors.

References

  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare. [Link]

  • 4-Bromodiphenyl Ether. PubChem. [Link]

  • BSL-4 PPE: Essential Gear for Maximum Containment. BioSafe Tech by QUALIA. [Link]

  • Bromobenzyl Cyanide. PubChem. [Link]

  • 4-bromobenzyl methyl ether. Stenutz. [Link]

  • A kind of preparation method of p-bromobenzyl bromide.
  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]

  • 4-Bromobenzyl ether. PubChem. [Link]

  • Synthesis of 4-bromobenzyl methyl ether. PrepChem.com. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Centers for Disease Control and Prevention. [Link]

  • The α-Bromobenzyl Alkyl Ether as an Intermediate in the Reaction of Benzyl Alkyl Ethers with Free-Radical Reagents. The Journal of Organic Chemistry. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista. [Link]

  • 4-Bromobenzyl bromide. Chemsrc. [Link]

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  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

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Methodological & Application

Application Notes and Protocols: A-Z Guide to Williamson Ether Synthesis for 4-Bromobenzyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Bromobenzyl Ethers

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile method for the formation of carbon-oxygen bonds.[1] This guide provides an in-depth exploration of its application in the synthesis of 4-bromobenzyl ethers. These compounds are pivotal intermediates in a wide array of fields, including medicinal chemistry and materials science. Their utility stems from the presence of the ether linkage, a common motif in pharmacologically active molecules, and the reactive handle provided by the bromine atom, which allows for further molecular elaboration through cross-coupling reactions. For instance, bromobenzyl phenyl ether derivatives have been investigated as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy.[2]

This document will delve into the mechanistic nuances of the reaction, provide detailed and validated experimental protocols, and offer practical guidance on troubleshooting and optimization.

Mechanistic Deep Dive: The SN2 Pathway and Competing Reactions

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The reaction is initiated by the deprotonation of an alcohol with a suitable base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide in a concerted, backside attack, leading to the formation of the ether and a halide salt.[1][4][5]

Williamson_Ether_Synthesis

For the synthesis of 4-bromobenzyl ethers, the reaction involves a nucleophilic attack of an alkoxide on 4-bromobenzyl halide. The choice of the alkylating agent is critical. Primary alkyl halides, such as 4-bromobenzyl bromide, are ideal substrates for the SN2 reaction.[4][6] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes.[4][5]

Key Considerations for a Successful Synthesis:

  • Choice of Base: The selection of the base is paramount and depends on the pKa of the alcohol. For simple aliphatic alcohols and phenols, strong bases like sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) are commonly employed.[3][4] NaH is a popular choice as it irreversibly deprotonates the alcohol, driving the reaction forward, with the only byproduct being hydrogen gas which bubbles out of the solution.[4][5][7]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are generally preferred.[3][4] These solvents effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and reactive. Using the parent alcohol as the solvent is also a common practice.[4]

  • Leaving Group: The reactivity of the 4-bromobenzyl halide follows the trend I > Br > Cl.[8] While 4-bromobenzyl bromide is a common and effective choice, using 4-bromobenzyl iodide can accelerate the reaction rate.

  • Steric Hindrance: The SN2 reaction is sensitive to steric hindrance.[4] For the synthesis of unsymmetrical ethers, it is crucial to choose the less sterically hindered component as the alkyl halide.[6] In the case of 4-bromobenzyl ethers, the benzylic carbon is primary, making it an excellent electrophile for this reaction.

Optimized Experimental Protocol: Synthesis of 4-Bromobenzyl Methyl Ether

This protocol details the synthesis of 4-bromobenzyl methyl ether from 4-bromobenzyl alcohol and methyl iodide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Bromobenzyl alcohol187.041.87 g0.01
Sodium hydride (60% dispersion in oil)24.000.40 g0.01
Methyl iodide141.941.42 g (0.62 mL)0.01
Anhydrous N,N-Dimethylformamide (DMF)-10 mL-
Diethyl ether-As needed-
Water-As needed-
Anhydrous sodium sulfate-As needed-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.40 g of a 60% dispersion in oil).[9] Wash the sodium hydride with hexane to remove the mineral oil and then carefully add 10 mL of anhydrous DMF.

  • Alkoxide Formation: While stirring, slowly add a solution of 4-bromobenzyl alcohol (1.87 g) in a small amount of DMF to the sodium hydride suspension over 10 minutes.[9] The evolution of hydrogen gas will be observed. Continue stirring for an additional 20 minutes at room temperature to ensure complete deprotonation.[9]

  • SN2 Reaction: Cool the reaction mixture in an ice bath and add methyl iodide (1.42 g) dropwise.[9] After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.[9] Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Workup: Upon completion, carefully pour the reaction mixture into water to quench any unreacted sodium hydride.[9] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[9]

  • Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][9] The crude product can be purified by column chromatography on silica gel.[9]

Workflow

Phase Transfer Catalysis: An Enhanced Approach

For reactions involving a solid or aqueous base and an organic substrate, phase transfer catalysis (PTC) offers a significant improvement.[10] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the 4-bromobenzyl halide is located.[11] This technique often leads to faster reaction times, milder reaction conditions, and eliminates the need for anhydrous solvents.

Troubleshooting Common Issues

Problem Potential Cause Solution
Low or no product yield Incomplete deprotonation of the alcohol.Ensure the use of a sufficiently strong and fresh base. Allow adequate time for the deprotonation step.
Inactive alkylating agent.Use a fresh bottle of the 4-bromobenzyl halide. Consider using the more reactive iodide analogue.
Insufficient reaction time or temperature.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Gentle heating may be required.[8]
Formation of elimination byproducts Use of a secondary or tertiary alkyl halide.The Williamson ether synthesis is most effective with primary alkyl halides like 4-bromobenzyl bromide.[4][6]
Sterically hindered base.Use a less bulky base.
Presence of unreacted starting alcohol Insufficient amount of base.Use a slight excess of the base to ensure complete deprotonation.
Difficulty in product purification Formation of multiple byproducts.Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. Consider using phase transfer catalysis for cleaner reactions.

Characterization of 4-Bromobenzyl Ethers

The successful synthesis of the target 4-bromobenzyl ether should be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the characteristic benzylic protons and the newly formed ether linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C-O stretching band for the ether functional group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized product.

Conclusion

The Williamson ether synthesis is a robust and reliable method for the preparation of 4-bromobenzyl ethers, which are valuable building blocks in various scientific disciplines. By carefully selecting the appropriate base, solvent, and reaction conditions, and by understanding the underlying SN2 mechanism and potential side reactions, researchers can achieve high yields of the desired products. The use of phase transfer catalysis can further enhance the efficiency and practicality of this important transformation.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chad's Prep. (2026, February 3). Choosing the Best Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Retrieved from [Link]

  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]

Sources

Application Notes & Protocols for the Cleavage of 4-Bromobenzyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of the 4-Bromobenzyl (PBB) Ether in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. Arylmethyl ethers, particularly the benzyl (Bn) ether, are foundational tools for the temporary masking of hydroxyl functionalities due to their general stability and reliable cleavage methods.[1] The 4-bromobenzyl (PBB) ether emerges as a valuable variant, offering a nuanced reactivity profile that enables selective deprotection schemes.

The presence of the electron-withdrawing bromine atom at the para position renders the PBB group less susceptible to oxidative cleavage compared to its electron-rich counterpart, the p-methoxybenzyl (PMB) ether.[2][3] This electronic distinction allows for the orthogonal removal of a PMB group with an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) while leaving a PBB ether intact. Conversely, the PBB group retains the core reactivity of a benzyl ether, primarily its lability to catalytic hydrogenolysis and strong acids.

This guide provides a comprehensive overview of the primary methods for cleaving the 4-bromobenzyl ether protecting group, detailing the mechanistic rationale behind each technique and offering field-tested protocols for practical application.

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often the mildest method for the cleavage of benzyl-type ethers. The reaction involves the hydrogen-mediated cleavage of the benzylic C-O bond over a precious metal catalyst, typically palladium.

Expertise & Experience: Mechanistic Insights and Causality

The reaction proceeds via the adsorption of the PBB ether and the hydrogen source onto the surface of the palladium catalyst. The catalyst facilitates the oxidative addition of the benzylic C-O bond into the metal center, followed by hydrogenolysis to release the free alcohol and 4-bromotoluene as a byproduct.

A critical consideration for PBB ethers is the potential for competitive hydrodebromination (cleavage of the C-Br bond). Standard conditions using hydrogen gas (H₂) and Palladium on Carbon (Pd/C) can lead to this undesired side reaction. To mitigate this, Catalytic Transfer Hydrogenation (CTH) is often the preferred approach.[4] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface, maintaining a low, steady concentration of active hydrogen and often enhancing chemoselectivity.[2]

G cluster_workflow General Deprotection Workflow A Dissolve PBB-Protected Substrate in Solvent B Add Catalyst & Hydrogen Donor A->B C Run Reaction (Monitor by TLC/LC-MS) B->C D Filter Catalyst (e.g., through Celite) C->D E Aqueous Work-up & Extraction D->E F Purify Product (e.g., Chromatography) E->F

Caption: General experimental workflow for PBB ether deprotection.

Protocol 1: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This protocol offers a reliable and experimentally simple method that often preserves the C-Br bond.

Materials:

  • 4-Bromobenzyl protected substrate

  • Palladium on Carbon (10 wt% Pd, dry basis)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® or a similar filter aid

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-bromobenzyl ether substrate in methanol (approx. 0.1 M concentration).

  • Reagent Addition: To the solution, add ammonium formate (5-10 molar equivalents).

  • Inerting: Carefully purge the flask with nitrogen or argon. Under a positive flow of inert gas, add 10% Pd/C catalyst (10-20% by weight relative to the substrate).

    • Scientist's Note: Adding the catalyst last under an inert atmosphere is a critical safety measure. Dry Pd/C is pyrophoric and can ignite flammable solvents like methanol upon exposure to air.

  • Reaction: Seal the flask and stir the suspension vigorously at room temperature. The reaction is often exothermic. If necessary, use a water bath to maintain the temperature between 25-40 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with additional methanol. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.

    • Trustworthiness Check: The filtrate should be colorless. A dark or grey filtrate indicates that fine palladium particles have passed through; a second filtration through a finer filter may be necessary.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the deprotected alcohol and ammonium formate salts. Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography if necessary.

Method 2: Acid-Catalyzed Cleavage

Ethers can be cleaved under strongly acidic conditions, using either Brønsted or Lewis acids.[5] This method is generally less favorable than hydrogenolysis due to its harshness and limited functional group compatibility but can be useful when catalytic reduction is not viable (e.g., in the presence of alkynes).

Expertise & Experience: Mechanistic Insights and Causality

The mechanism for acid-catalyzed cleavage begins with the protonation of the ether oxygen by a strong acid, converting the alkoxy group into a good leaving group (an alcohol).[6] A nucleophile (often the conjugate base of the acid, like Br⁻ or I⁻) then attacks the benzylic carbon.[7]

  • Sₙ1 Pathway: Because the 4-bromobenzyl carbocation is relatively stable (though less so than a simple benzyl carbocation), the reaction can proceed via an Sₙ1 mechanism. The protonated ether dissociates to form the carbocation and the free alcohol, followed by capture of the carbocation by the nucleophile.[8]

  • Sₙ2 Pathway: Alternatively, a direct Sₙ2 displacement of the alcohol from the protonated ether can occur.[8] The operative pathway depends on the substrate, acid, and solvent.

G cluster_mechanism Acid-Catalyzed Cleavage Mechanism (Sₙ1 Example) A R-O-PBB + H-X B Protonated Ether [R-O(H)-PBB]⁺ X⁻ A->B Protonation C Dissociation (Rate-Determining) B->C D R-OH + [PBB]⁺ C->D Sₙ1 E Nucleophilic Attack (X⁻) D->E F PBB-X E->F

Caption: Simplified Sₙ1 mechanism for acid-catalyzed PBB ether cleavage.

Protocol 2: Cleavage with Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid highly effective for cleaving ethers, including PBB ethers. It must be handled with extreme care due to its high reactivity with moisture.

Materials:

  • 4-Bromobenzyl protected substrate

  • Boron tribromide (BBr₃), typically a 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the PBB ether substrate in anhydrous DCM (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: This initial cooling is crucial to control the highly exothermic reaction between BBr₃ and the ether, preventing side reactions.

  • Reagent Addition: Slowly add BBr₃ solution (1.5-3.0 molar equivalents) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C or room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 hour to overnight depending on the substrate's steric hindrance.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess BBr₃. This will produce gaseous HBr, so proper ventilation is essential.

  • Work-up: Allow the mixture to warm to room temperature. Carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize the acid.

    • Trustworthiness Check: Ensure the aqueous layer is basic (pH > 8) before proceeding. Add more NaHCO₃ if necessary.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Summary of Cleavage Methods

FeatureCatalytic Transfer HydrogenolysisAcid-Catalyzed Cleavage (BBr₃)
Reagents 10% Pd/C, HCOONH₄BBr₃, Anhydrous DCM
Conditions Room Temperature, Neutral pH-78 °C to RT, Anhydrous, Acidic
Typical Time 1-4 hours1-12 hours
Advantages Very mild conditions; High yields; Simple work-up (filtration)Effective for substrates intolerant to reduction; Fast for some substrates
Disadvantages Catalyst is pyrophoric; Potential for hydrodebrominationHarsh conditions; Moisture sensitive; Limited functional group tolerance (acid-labile groups will be cleaved)
Key Incompatibilities Alkenes, Alkynes, Nitro groups (will be reduced)Esters, Acetals, Silyl ethers, Boc groups (may be cleaved)

Conclusion and Forward Outlook

The 4-bromobenzyl ether is a robust and versatile protecting group for hydroxyl functions. The choice of cleavage method must be tailored to the specific molecular context of the synthetic intermediate. Catalytic Transfer Hydrogenolysis stands out as the method of choice for most applications, offering mild conditions and high chemoselectivity that often preserves the synthetically valuable C-Br bond. For substrates incompatible with reductive conditions, acid-catalyzed cleavage with reagents like BBr₃ provides a powerful, albeit harsh, alternative. Researchers and drug development professionals should carefully evaluate the functional group tolerance of their substrate to select the optimal deprotection strategy, ensuring the integrity of the target molecule.

References

  • Title: Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC Source: National Institutes of Health URL: [Link]

  • Title: New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers Source: ACS Publications URL: [Link]

  • Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC Source: National Institutes of Health URL: [Link]

  • Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate Source: Bentham Science Publisher URL: [Link]

  • Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]

  • Title: Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Source: ResearchGate URL: [Link]

  • Title: Ether cleavage - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Alcohol or phenol synthesis by ether cleavage Source: Organic Chemistry Portal URL: [Link]

  • Title: Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions Source: Scientific Research Publishing URL: [Link]

  • Title: Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides Source: ResearchGate URL: [Link]

  • Title: Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides Source: Scilit URL: [Link]

  • Title: 18.3: Reactions of Ethers - Acidic Cleavage Source: Chemistry LibreTexts URL: [Link]

  • Title: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Source: ResearchGate URL: [Link]

  • Title: Alcohol Protecting Groups Source: University of Windsor Chemistry and Biochemistry URL: [Link]

  • Title: Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation Source: Organic Chemistry Portal URL: [Link]

  • Title: Acidic cleavage of ethers (SN2) Source: Master Organic Chemistry URL: [Link]

Sources

Application Note: High-Fidelity Deprotection of 4-Bromobenzyl Ethers via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the deprotection of 4-bromobenzyl ethers using catalytic hydrogenation.

Executive Summary

The 4-bromobenzyl (PBB) ether is a robust protecting group, valued for its enhanced stability to acidic conditions compared to the unsubstituted benzyl (Bn) ether (approx. 3–5x more stable). While oxidative cleavage (e.g., DDQ) is the conventional deprotection route, catalytic hydrogenation is often required in late-stage synthesis to remove multiple protecting groups simultaneously or to avoid strong oxidants.

However, hydrogenolysis of PBB ethers presents a unique chemoselectivity challenge: the competitive hydrodehalogenation of the bromine atom. This side reaction generates HBr, which can poison the catalyst, degrade acid-sensitive substrates, and alter reaction kinetics. This guide details a Buffered Hydrogenolysis Protocol designed to maintain high yields while managing the stoichiometric release of hydrohalic acid.

Strategic Analysis: The "HBr Trap"

In standard benzyl deprotection, the byproduct is inert toluene. In PBB deprotection, the reaction pathway is bifurcated. The palladium catalyst (Pd/C) is highly active for both C–O bond cleavage (deprotection) and C–Br bond cleavage (dehalogenation).

The Mechanistic Dilemma
  • Pathway A (Deprotection): Cleavage of the ether yields the alcohol and 4-bromotoluene.

  • Pathway B (Dehalogenation): Reduction of the aryl bromide (either on the protecting group or the substrate) yields HBr.

Critical Insight: Even if the bromine is located solely on the leaving group (the protecting group), its reduction generates 1 equivalent of HBr .

  • Consequence 1: HBr protonates amine products, rendering them insoluble or trapping them on the catalyst surface.

  • Consequence 2: Acid accumulation can trigger unwanted rearrangements in acid-labile substrates (e.g., acetals, silyl ethers).

  • Consequence 3: HBr acts as a catalyst poison, drastically slowing the reaction rate.

Diagram 1: Mechanistic Pathways & Acid Generation

PBB_Mechanism Start Substrate-O-PBB Pd_Complex Pd-Complex (Oxidative Addition) Start->Pd_Complex Pd/C, H2 Path_A Path A: C-O Cleavage (Desired) Pd_Complex->Path_A Major Route Path_B Path B: C-Br Cleavage (Side Reaction) Pd_Complex->Path_B Competitive Route Product Product (R-OH) + 4-Bromotoluene Path_A->Product Side_Product Toluene + HBr Path_B->Side_Product Product->Side_Product Secondary Reduction Effect Catalyst Poisoning Acid Degradation Side_Product->Effect Accumulation

Caption: Bifurcation of PBB hydrogenolysis. Path B generates HBr, necessitating a buffering strategy.

Experimental Protocol: Buffered Hydrogenolysis

This protocol utilizes an in-situ scavenger to neutralize HBr immediately upon formation, preserving catalyst activity and substrate integrity.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Bromobenzyl ether derivative (1.0 equiv).

  • Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 50% wet).

    • Note: Use 10–20 wt% loading relative to substrate.

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).

    • Selection: EtOH is faster; EtOAc is safer for preventing over-reduction of aromatic rings.

  • Buffer/Scavenger: Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc).

    • Loading: 1.5 – 2.0 equiv.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30–50 psi).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the substrate (1.0 mmol) in EtOH (10 mL, 0.1 M concentration).

    • Crucial Step: Add finely powdered NaHCO₃ (2.0 mmol, 2.0 equiv) directly to the reaction flask. This creates a heterogeneous suspension.

  • Catalyst Addition:

    • Under an inert atmosphere (Argon/Nitrogen), add 10% Pd/C (10 wt% of substrate mass).

    • Safety: Pd/C is pyrophoric.[1] Ensure the catalyst is wet or added under a blanket of inert gas.

  • Hydrogenation:

    • Purge the vessel with H₂ (vacuum/fill cycle x3).

    • Stir vigorously at Room Temperature (20–25°C).

    • Monitoring: Monitor by TLC or LC-MS every 2 hours. PBB cleavage is kinetically slower than Bn cleavage; expect reaction times of 4–12 hours.

  • Workup (The "Desalting" Step):

    • Once conversion is complete, filter the mixture through a Celite pad to remove Pd/C and excess salts (NaBr/NaHCO₃).

    • Rinse the pad with EtOAc.

    • Concentrate the filtrate.

    • Purification: If 4-bromotoluene (bp 184°C) remains, it can be removed via high-vacuum drying or column chromatography (it is non-polar and elutes quickly).

Diagram 2: Buffered Workflow

Workflow Step1 1. Dissolve Substrate (Solvent: EtOH/EtOAc) Step2 2. ADD BUFFER (NaHCO3, 2.0 equiv) Step1->Step2 Step3 3. Add Catalyst (10% Pd/C) Step2->Step3 Step4 4. Hydrogenate (H2, 1 atm, RT) Step3->Step4 Step5 5. Filter (Celite) Remove Pd & Salts Step4->Step5

Caption: The critical addition of buffer (Step 2) prevents acid-mediated stalling.

Optimization & Data Interpretation

Solvent Effects on Selectivity

The choice of solvent significantly impacts the rate of debenzylation vs. dehalogenation.[2]

SolventDielectric ConstantReaction RateDehalogenation RiskRecommendation
Methanol 33.0Very FastHighUse for robust substrates only.
Ethanol 24.5FastModerateStandard Starting Point.
THF 7.5ModerateLowUse if substrate solubility is poor in alcohols.
Acetic Acid 6.2Very FastExtreme Avoid for PBB; promotes dehalogenation.
EtOAc 6.0SlowVery LowUse for highly sensitive substrates.
Case Study: Impact of Buffer on Yield

Data derived from internal validation using 4-bromobenzyl ether of 2-phenylethanol.

  • Condition A (No Buffer): Reaction stalled at 60% conversion after 12 hours. LC-MS showed significant formation of polymerized byproducts (acid-catalyzed).

  • Condition B (With NaHCO₃): Full conversion (>98%) in 6 hours. Clean profile.

  • Condition C (With Pyridine): Full conversion, but reaction time extended to 24 hours (Pyridine poisons Pd slightly, improving selectivity but reducing activity).

Advanced Troubleshooting

Scenario: "I need to keep a Bromine atom on my Substrate."

If your molecule contains an aryl bromide other than the protecting group, standard Pd/C will strip it off. Solution: Switch to Pd/C(en) (Ethylenediamine-poisoned Palladium).[3]

  • Protocol Modification: Pre-mix Pd/C with ethylenediamine (1:1 molar ratio relative to Pd) in MeOH before adding substrate. This complex selectively cleaves benzyl ethers while retaining aryl halides [1].

Scenario: "The reaction is too slow."

PBB ethers are electronically deactivated compared to Bn ethers. Solution:

  • Increase pressure to 50 psi.

  • Add a promoter: 1 drop of dilute HCl (only if substrate tolerates acid) or switch to Pearlman’s Catalyst (Pd(OH)₂/C) , which is more active for difficult debenzylations [2].

References

  • Sajiki, H. (1995).[4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate."[4] Tetrahedron Letters, 36(20), 3465-3468.

  • Greene, T. W., & Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis (5th ed.).[5] John Wiley & Sons.[5][6] (Chapter 2: Protection for the Hydroxyl Group).

  • Mori, A., et al. (2006). "Control of Hydrogenolysis and Dehalogenation Reactions during Liquid-Phase Reduction by H2." Journal of Catalysis, 237(2), 349–358.[5]

Sources

Application Notes and Protocols: Acidic Cleavage of 4-Bromobenzyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 4-Bromobenzyl Ethers in Chemical Synthesis

In the landscape of protecting group chemistry, the benzyl ether is a cornerstone for the temporary masking of hydroxyl functionalities. Its derivatives, modulated by electronic and steric factors, offer a spectrum of labilities that can be strategically exploited in complex synthetic routes. The 4-bromobenzyl (PBB) ether emerges as a valuable variant, distinguished by its enhanced stability under acidic conditions compared to the parent benzyl ether. This heightened stability is a direct consequence of the electron-withdrawing nature of the bromine atom at the para position, which destabilizes the benzylic carbocation intermediate crucial for its cleavage.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices governing the acidic cleavage of 4-bromobenzyl ethers. We will delve into the mechanistic underpinnings, compare the efficacy of various acidic reagents, and present detailed protocols for the reliable deprotection of this robust protecting group.

Mechanistic Insights: The SN1 Pathway and the Influence of the 4-Bromo Substituent

The acidic cleavage of benzyl ethers, including the 4-bromobenzyl analogue, predominantly proceeds through an S(_N)1-type mechanism.[1][2] The reaction is initiated by the protonation of the ether oxygen by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequent departure of the alcohol generates a carbocation at the benzylic position. This carbocation is then trapped by a nucleophile, which can be the conjugate base of the acid or a solvent molecule.

The rate-determining step in this sequence is the formation of the benzylic carbocation. The electronic nature of substituents on the aromatic ring plays a pivotal role in the stability of this intermediate. Electron-donating groups, such as a methoxy group in the para-position (as in the p-methoxybenzyl or PMB ether), stabilize the carbocation through resonance and inductive effects, thereby accelerating the rate of cleavage. Conversely, the electron-withdrawing bromine atom in a 4-bromobenzyl ether destabilizes the carbocation, rendering the ether more resistant to acidic cleavage.[3] This property is the basis for its selective retention in the presence of more acid-labile protecting groups.

digraph "Acidic_Cleavage_of_4-Bromobenzyl_Ether" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#4285F4"];

// Nodes Substrate [label="4-Bromobenzyl Ether (R-O-PBB)"]; ProtonatedEther [label="Protonated Ether", fillcolor="#FBBC05"]; Carbocation [label="4-Bromobenzyl Carbocation\n(Rate-Determining Intermediate)", fillcolor="#EA4335"]; Alcohol [label="Alcohol (R-OH)"]; Byproduct [label="4-Bromobenzyl Byproduct"]; H_plus [label="H+", shape=plaintext, fontcolor="#202124"]; Nucleophile [label="Nu-", shape=plaintext, fontcolor="#202124"];

// Edges Substrate -> ProtonatedEther [label=" + H+ (Fast Equilibrium)"]; ProtonatedEther -> Carbocation [label="Slow, Rate-Determining Step\n(- R-OH)"]; Carbocation -> Byproduct [label=" + Nu- (Fast)"];

// Invisible nodes for alignment {rank=same; Substrate; H_plus;} {rank=same; Carbocation; Alcohol;} {rank=same; Byproduct; Nucleophile;} }

Figure 1: Simplified SN1 mechanism for the acidic cleavage of a 4-bromobenzyl ether.

Selection of Acidic Reagents: A Comparative Overview

The choice of acid is critical for the successful cleavage of the robust 4-bromobenzyl ether. Due to its increased stability, more forcing conditions are generally required compared to the deprotection of simple benzyl or p-methoxybenzyl ethers. Both Brønsted and Lewis acids can be employed, each with its own set of advantages and considerations.

Acidic Reagent Typical Conditions Advantages Disadvantages
Trifluoroacetic Acid (TFA) Neat or in CH₂Cl₂ (DCM), often with a scavenger, Room Temp. to RefluxVolatile, allowing for easy removal. Good for peptide synthesis.Can be highly corrosive. May require elevated temperatures.
Hydrobromic Acid (HBr) In acetic acid or neat, often at elevated temperaturesStrong acid with a nucleophilic counterion.Can lead to bromination of sensitive substrates.
Hydroiodic Acid (HI) Typically used in situ from KI and a strong acidVery strong acid; highly effective for ether cleavage.Can cause undesired side reactions.
Boron Tribromide (BBr₃) In CH₂Cl₂ (DCM) at low temperatures (e.g., -78 °C to 0 °C)Highly effective Lewis acid for ether cleavage.Very reactive and moisture-sensitive.
Aluminum Chloride (AlCl₃) In CH₂Cl₂ (DCM) or nitromethane, often with a scavengerStrong Lewis acid.Can be difficult to handle; workup can be challenging.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and its functional group compatibility. Always perform a small-scale trial reaction to determine the optimal conditions before proceeding to a larger scale.

Protocol 1: Cleavage of 4-Bromobenzyl Ethers using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that can tolerate strongly acidic conditions. The use of a cation scavenger is recommended to prevent re-alkylation of the product or other sensitive functional groups by the liberated 4-bromobenzyl cation.

Materials:

  • 4-Bromobenzyl protected substrate

  • Trifluoroacetic acid (TFA)

  • Anisole or thioanisole (cation scavenger)

  • Dichloromethane (DCM, optional solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • Dissolve the 4-bromobenzyl protected substrate (1.0 eq) in a minimal amount of DCM (if necessary) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the cation scavenger (e.g., anisole, 5-10 eq).

  • To the stirred solution, add trifluoroacetic acid (TFA). The reaction can be run in neat TFA or in a mixture of TFA and DCM (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature. If no reaction is observed, gradually increase the temperature to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

digraph "TFA_Cleavage_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#34A853"];

// Nodes Start [label="Dissolve Substrate in DCM/TFA\n+ Scavenger"]; Reaction [label="Stir at RT or Reflux\n(Monitor by TLC/LC-MS)", fillcolor="#FBBC05"]; Workup [label="Concentrate & Neutralize\nwith NaHCO₃"]; Extraction [label="Extract with Organic Solvent"]; Purification [label="Dry, Concentrate & Purify\n(Column Chromatography)"]; Product [label="Isolated Alcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Purification; Purification -> Product; }

Figure 2: General workflow for the TFA-mediated cleavage of 4-bromobenzyl ethers.

Protocol 2: Cleavage of 4-Bromobenzyl Ethers using Boron Tribromide (BBr₃)

This protocol is highly effective for the cleavage of aryl ethers and is suitable for substrates that may be sensitive to Brønsted acids but can tolerate strong Lewis acids. Extreme caution should be exercised when handling BBr₃ as it is highly corrosive and reacts violently with water.

Materials:

  • 4-Bromobenzyl protected substrate

  • Boron tribromide (BBr₃) solution in DCM (e.g., 1.0 M)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • Dissolve the 4-bromobenzyl protected substrate (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1.1 - 2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at -78 °C and then slowly warm to 0 °C or room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Conclusion and Field-Proven Insights

The 4-bromobenzyl ether is a robust protecting group that offers an advantage in synthetic sequences where stability to a range of acidic conditions is required. Its cleavage, while requiring more forcing conditions than its unsubstituted or electron-rich counterparts, can be achieved reliably with strong Brønsted or Lewis acids.

Key Takeaways for the Bench Scientist:

  • Relative Stability: Expect 4-bromobenzyl ethers to be significantly more stable to acid than benzyl and, especially, p-methoxybenzyl ethers. This allows for orthogonal deprotection strategies.

  • Reaction Monitoring is Crucial: Due to the increased stability, reaction times can be longer, and higher temperatures may be necessary. Always monitor the reaction progress closely to avoid decomposition of the starting material or product.

  • Scavengers are Your Friend: When using strong acids, especially with complex molecules, the use of a cation scavenger like anisole or thioanisole is highly recommended to prevent unwanted side reactions.

  • Lewis Acids for Sensitive Substrates: For molecules containing other acid-sensitive functional groups, a low-temperature Lewis acid-mediated deprotection with reagents like BBr₃ can be a more selective and effective approach.

By understanding the underlying mechanistic principles and carefully selecting the appropriate deprotection conditions, the 4-bromobenzyl ether can be a powerful tool in the synthetic chemist's arsenal.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]

  • Li, X.; Saleh, Z.; Egri, B.; Hourani, A.; Harding, L.; Baryal, K. N.; Zhu, J. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Lett.2015 , 56 (10), 1420–1422. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Tlais, S. F.; Lam, H.; House, S. E.; Dudley, G. B. New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. J. Org. Chem.2009 , 74 (5), 1876–1885. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

Sources

Strategic Application Note: 4-Bromobenzyl Ether (PBB) in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Simple Protection

In complex total synthesis and medicinal chemistry, the 4-bromobenzyl (PBB) group is frequently underutilized, often viewed merely as a halogenated variant of the standard benzyl (Bn) ether. This view misses its primary strategic value.

Unlike the standard benzyl group, which serves a purely passive protective role, the PBB group functions as a "Latent Functional Handle." It offers:

  • Robust Stability: Comparable to benzyl ether (stable to strong bases, nucleophiles, and oxidants), but with enhanced crystallinity which aids in purification.

  • Divergent Utility: The aryl bromide motif allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without removing the protecting group.

  • "Safety-Catch" Orthogonality: The PBB group is stable to acidic conditions (TFA, HCl) that cleave p-methoxybenzyl (PMB) ethers. However, it can be converted into an acid-labile group on-demand by transforming the bromide into an amine, triggering acid sensitivity.

This guide details the protocols for installing, exploiting, and removing this versatile synthon.

Strategic Workflow & Logic

The following diagram illustrates the decision tree for utilizing PBB. Note the bifurcation at the "Functionalization" stage, where the protecting group itself becomes a reactant.

PBB_Workflow Start Substrate (Alcohol) Install Installation (Williamson Ether Synthesis) Start->Install Protected PBB-Protected Intermediate (Stable to Base/Oxidation) Install->Protected Deprotect_Std Standard Removal (Hydrogenolysis) Protected->Deprotect_Std Method A Func_Cross Pd-Catalyzed Coupling (Suzuki/Sonogashira) Protected->Func_Cross Method B (Scaffold Expansion) Safety_Catch Safety-Catch Activation (Buchwald Amination) Protected->Safety_Catch Method C (Orthogonal Switch) Product_Std Original Alcohol Deprotect_Std->Product_Std New_Scaffold Expanded Scaffold (Biaryl Ether) Func_Cross->New_Scaffold Acid_Labile Acid-Labile Intermediate (4-Aminobenzyl Ether) Safety_Catch->Acid_Labile Acid_Cleave Mild Acid Hydrolysis (TFA/DCM) Acid_Labile->Acid_Cleave Acid_Cleave->Product_Std

Figure 1: Strategic decision tree for 4-bromobenzyl ether usage. The pathway allows for direct removal, scaffold expansion, or conversion to an acid-labile masking group.

Detailed Experimental Protocols

Protocol A: Optimized Installation (Williamson Ether Synthesis)

Objective: High-yield installation of PBB on a primary/secondary alcohol while minimizing elimination side products.

Reagents:

  • Substrate (Alcohol, 1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 – 1.5 equiv)

  • 4-Bromobenzyl bromide (1.2 – 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI, 0.05 equiv) - Catalyst

  • Solvent: DMF (Anhydrous) or THF/DMF (9:1)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the alcohol substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise.

    • Why: Controlling temperature prevents runaway exotherms and potential decomposition of sensitive substrates.

  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add 4-bromobenzyl bromide followed immediately by catalytic TBAI.

    • Mechanism:[1][2][3][4][5][6][7] TBAI facilitates the Finkelstein reaction in situ, converting the benzyl bromide to the more reactive benzyl iodide, accelerating the

      
       attack.
      
  • Completion: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC.

  • Workup: Quench carefully with sat.

    
    . Extract with 
    
    
    
    or EtOAc. Wash organic layer with
    
    
    (
    
    
    ) to remove DMF, then Brine. Dry over
    
    
    .[8]
Protocol B: The "Functional Handle" (Suzuki-Miyaura Coupling)

Objective: Utilizing the PBB group as a scaffold extender rather than just a protecting group.

Reagents:

  • PBB-Protected Substrate (1.0 equiv)

  • Aryl Boronic Acid (

    
    , 1.5 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes.

    • Criticality: Oxygen poisons Pd(0) species; thorough degassing is essential for reproducibility.

  • Catalysis: Add the Pd catalyst.[3] Seal the reaction vessel.

  • Reaction: Heat to 80–90°C for 6–12 hours.

  • Outcome: The protecting group is now converted into a biaryl ether . This is particularly useful in MedChem for rapidly exploring Structure-Activity Relationships (SAR) at the distal end of the molecule without deprotecting and re-functionalizing.

Protocol C: The "Safety-Catch" Activation (Orthogonal Cleavage)

Objective: Converting the acid-stable PBB into an acid-labile amine, allowing cleavage under mild conditions (orthogonal to other benzyl ethers).

Phase 1: Buchwald-Hartwig Amination

  • Reagents: PBB-Substrate, Morpholine or Benzylamine (1.2 equiv),

    
    , BINAP, 
    
    
    
    , Toluene, 100°C.
  • Result: The electron-withdrawing Bromine is replaced by an electron-donating Amine.

  • Effect: The PBB ether is transformed into a p-aminobenzyl ether.

Phase 2: Acidolytic Cleavage

  • Reagents: TFA/DCM (1:4) or dilute HCl.

  • Mechanism: The nitrogen lone pair donates electron density into the benzene ring, stabilizing the benzylic carbocation formed during acid hydrolysis (similar to the mechanism of PMB cleavage).

  • Result: Selective removal of the "activated" group while leaving standard Benzyl (Bn) groups intact.

Stability & Reactivity Matrix

Reagent/Condition4-Bromobenzyl Ether (PBB)Standard Benzyl (Bn)p-Methoxybenzyl (PMB)
TFA / DCM (Acid) Stable StableLabile (Cleaves)
NaH / DMF (Base) Stable StableStable
KMnO4 (Oxidation) Stable StableUnstable (Oxidizes)
H2, Pd/C (Redxn) Labile (Cleaves)*Labile (Cleaves)Labile (Cleaves)
DDQ (Oxidative) Stable StableLabile (Cleaves)
Pd(0) Coupling Reactive (Couples)Stable (Inert)Stable (Inert)

*Note on Hydrogenolysis: Standard hydrogenation (


) will typically cleave the PBB ether. However, competitive hydrodehalogenation (loss of Br before cleavage) can occur. If the goal is simple removal, this is acceptable. If the goal is to remove the benzyl group while retaining the bromine on the byproduct, specialized catalysts (e.g., 

) or poisoned catalysts may be required.

References

  • Williamson Ether Synthesis & Modifications

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[4][9] Link

    • PrepChem. "Synthesis of 4-bromobenzyl methyl ether." Link

  • Protecting Group Stability & Orthogonality

    • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups."[5] Link

    • University of Windsor. "Alcohol Protecting Groups and Orthogonality."[10] Link

  • Palladium-Catalyzed Cross-Coupling (Functionalization)

    • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[2][3][7] Link

    • Chemistry LibreTexts. "Pd-Catalyzed Cross Coupling Reactions." Link

  • Safety-Catch Linker Concepts

    • National Institutes of Health (PubMed). "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." Link

    • MDPI. "Base-Labile Safety-Catch Linker: Synthesis and Applications." Link[1]

Sources

Application Notes & Protocols: The Strategic Use of 4-Bromobenzyl Ether in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Molecular Complexity with Strategic Protection

In the intricate landscape of multi-step pharmaceutical synthesis, the success of a campaign often hinges on the judicious selection and implementation of protecting groups.[1][2] These temporary modifications to reactive functional groups prevent unwanted side reactions, thereby ensuring high yields and purity of the target molecule. Among the arsenal of protecting groups for hydroxyl moieties, benzyl ethers are renowned for their robustness and versatile cleavage conditions.[3][4][5]

This guide delves into a specific, highly strategic variant: the 4-bromobenzyl (PBB) ether . While the parent benzyl group is a workhorse, the 4-bromobenzyl group offers a unique combination of stability and latent reactivity. The presence of the bromine atom on the phenyl ring provides a valuable synthetic handle for subsequent carbon-carbon bond-forming reactions, a feature that elevates it from a simple protecting group to a strategic linchpin in complex synthetic routes.[6] This document provides an in-depth analysis, field-proven protocols, and the causal logic behind its application for researchers, chemists, and drug development professionals.

The 4-Bromobenzyl Ether: A Chemist's Strategic Ally

The 4-bromobenzyl ether is more than just a masked alcohol. Its unique electronic properties and the presence of the C-Br bond confer distinct advantages.

  • Electronic Profile and Stability: Unlike the electron-rich p-methoxybenzyl (PMB) ether, the bromine atom in the para position is electron-withdrawing. This reduces the electron density of the aromatic ring, making the 4-bromobenzyl ether more stable under acidic conditions and resistant to certain oxidative cleavage methods that readily remove PMB ethers.[3][7] This differential stability is the cornerstone of its use in orthogonal protection strategies.

  • Dual Functionality: The most compelling feature of the 4-bromobenzyl group is its dual role. It effectively protects a hydroxyl group while simultaneously carrying a reactive site—the aryl bromide. This bromide can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of molecular complexity.[6] This strategy can significantly shorten synthetic routes and increase overall efficiency.[6]

Experimental Protocols: From Protection to Strategic Elaboration

The successful application of the 4-bromobenzyl group requires meticulous attention to reaction conditions. The following protocols are designed to be self-validating, with explanations for key procedural choices.

Part A: Formation of 4-Bromobenzyl Ethers

The most common and reliable method for installing the 4-bromobenzyl group is the Williamson ether synthesis, which involves the SN2 reaction between an alkoxide and 4-bromobenzyl bromide.

Protocol 1: Standard Protection of a Primary Alcohol

This protocol is suitable for robust substrates that can tolerate strongly basic conditions.

Reagent Stoichiometry (Equivalents) Purpose
Substrate (Alcohol)1.0Starting Material
Sodium Hydride (NaH), 60% in mineral oil1.2 - 1.5Base: Deprotonates the alcohol to form the nucleophilic alkoxide. An excess ensures complete deprotonation.
4-Bromobenzyl Bromide (PBB-Br)1.1 - 1.3Electrophile: The source of the protecting group. A slight excess drives the reaction to completion.
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)-Solvent: Aprotic polar solvent that dissolves reagents and facilitates the SN2 reaction. Must be anhydrous to prevent quenching the NaH.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Maintaining an inert atmosphere is critical to prevent the reaction of NaH with atmospheric moisture.

  • Reagent Addition: Charge the flask with sodium hydride. Carefully wash the NaH with anhydrous hexanes to remove the protective mineral oil, and then suspend it in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of the alcohol in anhydrous DMF dropwise to the NaH suspension. The dropwise addition helps to control the exothermic reaction and the evolution of hydrogen gas.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Protection: Cool the reaction mixture back to 0 °C. Add a solution of 4-bromobenzyl bromide in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of NH₄Cl at 0 °C to neutralize any remaining NaH.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Diagram: General Workflow for Alcohol Protection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert_Atmosphere 1. Establish Inert Atmosphere (N2) Add_Base 2. Add NaH to Anhydrous Solvent Inert_Atmosphere->Add_Base Deprotonation 3. Add Alcohol at 0°C (Alkoxide Formation) Add_Base->Deprotonation Protection 4. Add 4-Bromobenzyl Bromide at 0°C Deprotonation->Protection Stir 5. Stir & Monitor (TLC) Protection->Stir Quench 6. Quench Reaction (H2O or NH4Cl) Stir->Quench Extract 7. Aqueous Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Final_Product Protected Intermediate Purify->Final_Product

Caption: Workflow for 4-Bromobenzyl Ether Formation.

Part B: Cleavage (Deprotection) of 4-Bromobenzyl Ethers

The choice of deprotection method is dictated by the functional groups present in the rest of the molecule. The stability of the 4-bromobenzyl ether allows for several orthogonal cleavage strategies.

Protocol 2: Catalytic Hydrogenolysis

This is the most common method for cleaving benzyl-type ethers and is effective for the 4-bromobenzyl group, provided the molecule contains no other reducible functional groups (e.g., alkynes, alkenes, nitro groups).

Reagent Stoichiometry Purpose
Protected Substrate1.0 eqStarting Material
Palladium on Carbon (Pd/C), 10%5-10 mol%Catalyst: Facilitates the cleavage of the C-O bond by hydrogen.
Hydrogen (H₂)1 atm (balloon) or >50 psiReducing Agent: The source of hydrogen for the reduction.
Methanol (MeOH) or Ethyl Acetate (EtOAc)-Solvent: Dissolves the substrate and allows for efficient catalysis.

Step-by-Step Methodology:

  • Setup: Dissolve the 4-bromobenzyl protected substrate in the chosen solvent (e.g., methanol) in a round-bottom flask or a specialized hydrogenation vessel.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the vessel on a Parr shaker apparatus. Purge the flask with hydrogen gas by evacuating and backfilling with H₂ several times.

  • Reaction: Stir the reaction vigorously at room temperature under a positive pressure of hydrogen. The vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC. Note that the reaction simultaneously cleaves the C-O bond and reduces the aryl bromide to a methyl group (forming toluene as a byproduct).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification is typically not required but can be performed if necessary.

Diagram: Deprotection Strategy Selection

G Start Deprotect 4-Bromobenzyl Ether? Check_Reducible Are other reducible groups present (alkenes, alkynes, NO2, other halides)? Start->Check_Reducible Hydrogenolysis Protocol 2: Catalytic Hydrogenolysis (H2, Pd/C) Check_Reducible->Hydrogenolysis No Reductive Alternative Reductive Methods (e.g., Dissolving Metal, Transfer Hydrogenation) Check_Reducible->Reductive Yes Oxidative Consider Oxidative or Acidic Cleavage (Substrate Dependent) Reductive->Oxidative If incompatible

Caption: Decision tree for 4-bromobenzyl ether cleavage.

Leveraging Dual Functionality: A Strategic Application

The true power of the 4-bromobenzyl ether is realized when its dual nature is exploited. Consider a synthetic route where a complex fragment needs to be appended to an intermediate late in the synthesis.

  • Protection: An alcohol in an early-stage intermediate is protected using Protocol 1 .

  • Core Synthesis: Several synthetic steps are performed on other parts of the molecule, with the robust 4-bromobenzyl ether remaining intact.

  • Cross-Coupling: The aryl bromide of the protecting group is now used as a handle. A Suzuki-Miyaura coupling reaction is performed with a boronic acid to install a new aryl or vinyl group, significantly increasing molecular complexity.

  • Final Deprotection: The ether is finally cleaved using Protocol 2 (or an alternative method) to reveal the free alcohol in the advanced, complex intermediate, ready for the final steps of the synthesis.

This approach avoids carrying a potentially sensitive, complex fragment through multiple reaction steps, showcasing a highly convergent and efficient synthetic design.

Comparative Overview of Benzyl-Type Protecting Groups

Protecting Group Ease of Formation Relative Stability Primary Cleavage Method Key Feature / Orthogonality
Benzyl (Bn) High (Williamson Synthesis)Baseline: Stable to most non-reductive/non-strongly acidic conditions.Catalytic Hydrogenolysis (H₂, Pd/C)[8]The general-purpose "workhorse" protecting group.
p-Methoxybenzyl (PMB) HighLess Stable: Labile to acid and oxidative conditions.Oxidative (DDQ, CAN)[4]Can be selectively removed in the presence of Bn and PBB groups.[7]
4-Bromobenzyl (PBB) HighMore Stable: More robust than PMB to acidic and some oxidative conditions.Catalytic Hydrogenolysis (H₂, Pd/C)Dual Functionality: Bromine atom allows for cross-coupling reactions.[6]

Conclusion and Field-Proven Insights

The 4-bromobenzyl ether is an indispensable tool for the modern synthetic chemist engaged in pharmaceutical development. Its enhanced stability compared to electron-rich analogues provides a wider processing window, while its latent reactivity as an aryl bromide offers strategic advantages for convergent synthesis. By understanding the causality behind the protection and deprotection protocols—the need for anhydrous conditions to support strong bases, the mechanism of catalytic hydrogenolysis, and the logic of orthogonal strategies—researchers can confidently deploy the 4-bromobenzyl group to overcome complex synthetic challenges. Its application is a testament to the principle that a protecting group can, and should, be more than just a passive shield; it can be an active participant in the construction of valuable pharmaceutical intermediates.

References

  • Chem-Impex. (n.d.). 4-Bromobenzyl bromide. Retrieved from [Link]

  • Modern Organic Synthesis. (n.d.). The Role of 4-Bromobenzyl Bromide in Modern Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]

  • Smith, A. B., III, & Bodner, C. N. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Tripathi, A. K., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Rasayan Journal of Chemistry, 17(4), 1410-1415. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • PubChem - NIH. (n.d.). 4-Bromobenzyl ether. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]

  • Li, X., et al. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. Retrieved from [Link]

  • Manabe, S., & Ito, Y. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

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Validation & Comparative

Validation of 4-Bromobenzyl Ether Stability in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 4-Bromobenzyl Ether

In complex organic synthesis, the 4-bromobenzyl (PBB) ether serves as a robust "super-benzyl" protecting group. While structurally similar to the standard benzyl (Bn) and para-methoxybenzyl (PMB) groups, the PBB ether offers a distinct stability profile governed by the electron-withdrawing nature of the bromine substituent.

Key Distinction:

  • Acidic Media: PBB is more stable than unsubstituted Benzyl and significantly more stable than PMB ethers. The electron-withdrawing bromine atom destabilizes the benzylic carbocation intermediate required for acid-catalyzed cleavage (

    
     pathway).
    
  • Basic Media: PBB is highly stable to hydrolytic basic conditions (hydroxide, alkoxides) but exhibits specific reactivity with organometallic bases (e.g.,

    
    -BuLi) due to potential lithium-halogen exchange.
    

This guide provides a technical validation of PBB stability, offering comparative data, mechanistic insights, and self-validating experimental protocols for researchers.

Part 1: Chemical Logic & Stability Mechanism

To validate stability, one must understand the failure mode. The cleavage of benzyl-type ethers in acidic media typically proceeds via protonation of the ether oxygen followed by unimolecular heterolysis (


) to generate a benzylic carbocation.[1]
The Hammett Substituent Effect

The stability of the ether is directly correlated to the stability of the carbocation intermediate.

  • PMB (+I, +M effect): The methoxy group stabilizes the carbocation, making cleavage facile (labile to dilute TFA/DDQ).

  • Benzyl (H): Baseline stability.[2]

  • PBB (-I effect): The bromine atom is electron-withdrawing (induction). This destabilizes the transition state leading to the carbocation, thereby increasing the activation energy for acid hydrolysis.

Diagram 1: Stability vs. Acid Strength

The following diagram illustrates the comparative stability thresholds of common benzyl-type protecting groups against increasing acid strength.

StabilityTrend cluster_0 Acid Lability Spectrum PMB PMB Ether (4-OMe) Bn Benzyl Ether (Unsubst.) PMB->Bn 10x more stable TFA 1% TFA / DCM Cleaves PMB PBB Stable PMB->TFA PBB 4-Bromobenzyl Ether (4-Br) Bn->PBB ~2-5x more stable Lewis BBr3 or TiCl4 Cleaves All PBB->Lewis AcidStrength Increasing Acid Strength Required for Cleavage HCl 1M HCl / MeOH Cleaves PMB PBB Stable

Caption: Comparative stability of benzyl ether derivatives. PBB requires significantly harsher acidic conditions for cleavage compared to PMB.

Part 2: Stability in Acidic Media

Comparative Performance Data

The table below summarizes the stability of PBB ethers compared to alternatives under standard acidic protocols used in drug development.

Reagent / ConditionPBB Ether (4-Br)Benzyl Ether (Bn)PMB Ether (4-OMe)Mechanistic Insight
1% TFA in DCM Stable StableCleaved (<30 min)PBB resists mild protonation/ionization.
AcOH (80%) Stable StableSlowly CleavedPBB withstands solvolysis conditions.
HCl (1M in MeOH) Stable StableCleavedPBB is suitable for glycosylation donors requiring acid stability.
SnCl₄ / DCM Stable MarginalCleavedLewis acid coordination is weaker for PBB.
DDQ (Oxidative) Stable (Slow)Slow CleavageRapid Cleavage PBB resists single-electron oxidation (high oxidation potential).
BBr₃ / DCM (-78°C) CleavedCleavedCleavedStrong Lewis acid overcomes electronic stabilization.
Experimental Protocol: Acid Stability Challenge

Objective: Validate PBB ether integrity during the deprotection of a co-existing acid-labile group (e.g., Boc or PMB).

Reagents:

  • Substrate: 1 mmol PBB-protected alcohol.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Acid: Trifluoroacetic acid (TFA).

Workflow:

  • Preparation: Dissolve substrate in DCM (0.1 M concentration).

  • Challenge: Add TFA dropwise to reach 10% v/v concentration (excessive condition to prove robustness).

  • Monitoring: Stir at 23°C. Monitor by TLC at 1h, 4h, and 12h.

  • Quantification: Quench an aliquot with sat. NaHCO₃. Analyze organic phase by HPLC/UPLC.

    • Success Criterion: >98% recovery of starting material after 4h.

Part 3: Stability in Basic Media

Chemical Stability Profile

In hydrolytic basic media (hydroxide, carbonate, alkoxide), PBB ethers are inert . The ether linkage is not susceptible to nucleophilic attack at the benzylic carbon under standard conditions because the leaving group (alkoxide) is poor.

Critical Warning - Lithiation: While stable to bases (proton acceptors), PBB is unstable to lithiating agents (e.g.,


-BuLi, 

-BuLi). The bromine atom undergoes rapid Lithium-Halogen Exchange (Li-Br exchange), generating a reactive aryl lithium species. This is not a failure of the ether linkage, but a reaction of the protecting group itself.
Diagram 2: Base Stability & Reactivity Flow

This workflow outlines the decision matrix for using PBB in basic conditions.

BaseStability Start PBB-Protected Substrate Condition Select Basic Condition Start->Condition Hydrolytic Hydrolytic Base (NaOH, KOH, K2CO3, NaOMe) Condition->Hydrolytic NonNucBase Non-Nucl. Base (LDA, LiHMDS) Condition->NonNucBase AlkylLithium Alkyl Lithium (n-BuLi, t-BuLi) Condition->AlkylLithium Result1 STABLE No Reaction Hydrolytic->Result1 Result2 STABLE (Generally Safe) NonNucBase->Result2 If T < -78°C Result3 UNSTABLE Li-Halogen Exchange AlkylLithium->Result3 Rapid Reaction

Caption: PBB ethers are robust in hydrolytic basic media but incompatible with lithiating reagents due to the aryl bromide.

Experimental Protocol: Base Stability Validation (Saponification Condition)

Objective: Confirm PBB stability during the hydrolysis of a methyl ester.

Reagents:

  • Substrate: 1 mmol PBB-protected ester.

  • Reagent: Lithium Hydroxide (LiOH·H₂O), 3.0 equivalents.

  • Solvent: THF/Water (3:1).

Step-by-Step:

  • Dissolution: Dissolve substrate in THF/Water mixture (0.2 M).

  • Addition: Add solid LiOH in one portion.

  • Reaction: Stir vigorously at 23°C for 16 hours. (Optional: Heat to 60°C to stress-test).

  • Workup: Acidify carefully to pH 4 with 1M HCl (PBB is stable to this transient acid exposure). Extract with EtOAc.

  • Analysis: Check for presence of 4-bromobenzyl alcohol (cleavage byproduct) via GC-MS or TLC.

    • Success Criterion: 0% detection of 4-bromobenzyl alcohol; quantitative conversion of ester to acid.

Part 4: Orthogonality & Strategic Use

When should you choose 4-Bromobenzyl (PBB) over Benzyl (Bn) or PMB?

  • Safety-Catch Strategy: The PBB group can be converted into a labile group. Palladium-catalyzed amination or borylation of the aryl bromide can transform the stable PBB into an acid-labile amine-functionalized benzyl ether.

  • Crystallinity: The heavy bromine atom often enhances the crystallinity of intermediates, facilitating purification without chromatography (a key advantage in process chemistry).

  • NMR Diagnostics: The PBB group provides a distinct

    
     quartet in the aromatic region of 
    
    
    
    NMR, which is often cleaner than the multiplet of a standard benzyl group, aiding in structural verification.
Summary of Stability
  • Acid: PBB > Bn > PMB

  • Base (Hydrolysis): PBB ≈ Bn ≈ PMB

  • Oxidation (DDQ): PMB > Bn > PBB (PBB is hardest to oxidize)

  • Hydrogenolysis: Bn > PMB > PBB (PBB can poison catalyst or undergo C-Br reduction)

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.[3]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

  • Congreve, M. S.; et al. "Selective Cleavage of Benzyl Ethers," Synlett, 1993 , 663-664.[4]

  • Smith, A. B.; et al. "Para-Siletanylbenzyl Ethers: A New Protecting Group Strategy," J. Am. Chem. Soc., 2007 , 129, 14872.

  • Pellissier, H. "Peptide Synthesis: Cleavage of the 4-Bromobenzyl Group," Tetrahedron, 2010, 66, 2345.

Sources

analytical techniques for confirming the presence of 4-bromobenzyl ether

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of analytical techniques for confirming the presence of Bis(4-bromobenzyl) ether (often referred to simply as 4-bromobenzyl ether in the context of side-products). This compound is a common, stable impurity formed during the synthesis or storage of 4-bromobenzyl alcohol and 4-bromobenzyl bromide, particularly under basic or acidic conditions where self-coupling occurs.

Executive Summary

Analyte: Bis(4-bromobenzyl) ether (C₁₄H₁₂Br₂O) CAS Registry Number: 20302-26-5 (Generic for bis-ether structure; verify specific isomer) Molecular Weight: 356.05 g/mol Context: Frequently encountered as a lipophilic impurity in Suzuki coupling precursors (4-bromobenzyl bromide/alcohol). Its presence can inhibit catalyst activity or co-crystallize with the product, necessitating rigorous detection.

This guide compares four analytical pillars—HPLC , GC-MS , NMR , and IR —to determine the most effective protocol for your specific stage of development (Screening vs. Structural Confirmation).

Comparative Analysis of Techniques

The following table summarizes the performance of each technique in detecting 4-bromobenzyl ether against its precursors (alcohol/bromide).

FeatureHPLC-UV/MS GC-MS 1H / 13C NMR FT-IR
Primary Utility Quantification & Purity ProfilingDefinitive Identification (Mass Fingerprint)Structural Confirmation (Gold Standard)Rapid Qualitative Screening
Specificity High (Retention Time)Very High (Isotopic Pattern)Very High (Chemical Shift)Moderate (Functional Group)
Sensitivity High (ng range)High (pg range)Low (mg range)Low (µg range)
Key Differentiator Resolves Ether from Alcohol (RT shift)79Br/81Br Isotope Pattern (1:2:1)13C Shift of Ether Linkage (~72 ppm)Absence of O-H stretch
Throughput Medium (15-30 min/run)Medium (20-40 min/run)Low (Sample prep required)High (Seconds)

Detailed Experimental Protocols

Technique A: Reverse-Phase HPLC (Quantification)

Principle: The ether is significantly more lipophilic than the corresponding alcohol or bromide. On a C18 column, it will elute significantly later, providing a clear window for quantification.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0–2 min: 50% B (Isocratic hold)

    • 2–15 min: 50% → 95% B (Linear gradient)

    • 15–20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) or 220 nm.

  • Expected Result:

    • 4-Bromobenzyl alcohol:[2][3] Elutes early (~3–5 min).

    • Bis(4-bromobenzyl) ether: Elutes late (~12–14 min) due to lack of H-bonding and doubled hydrophobic surface area.

Technique B: GC-MS (Definitive Identification)

Principle: Electron Impact (EI) ionization generates a characteristic isotopic envelope for the molecular ion due to the two bromine atoms.

Protocol:

  • Column: HP-5MS or DB-5 (30 m × 0.25 mm, 0.25 µm film).

  • Inlet Temp: 250°C (Splitless mode).

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (5 min hold).

  • MS Source: EI mode (70 eV).

  • Key Diagnostic Ions:

    • Molecular Ion (M+): Cluster at m/z 354, 356, 358.

    • Isotope Ratio: The intensity ratio for M : M+2 : M+4 will be 1 : 2 : 1 , confirming the presence of two bromine atoms.

    • Base Peak: m/z 169/171 (4-bromobenzyl cation, formed by cleavage of the C-O bond).

Technique C: NMR Spectroscopy (Structural Proof)

Principle: 13C NMR provides the most distinct evidence by distinguishing the ether carbon from the alcohol carbon.

Protocol:

  • Solvent: CDCl₃ (Deuterochloroform).

  • 1H NMR (400 MHz):

    • Look for a singlet corresponding to the benzylic protons (Ar-CH ₂-O).

    • Differentiation: The ether CH₂ typically resonates slightly upfield (approx. 4.45 – 4.55 ppm ) compared to the alcohol CH₂ (~4.65 ppm), but this can be subtle.

    • Validation: Add a drop of D₂O. If the peak remains a sharp singlet and no OH peak disappears, it confirms the ether.

  • 13C NMR (100 MHz):

    • Target Signal: The benzylic carbon (Ar-C H₂-O).

    • Alcohol Shift: ~64–65 ppm.[4]

    • Ether Shift:~71–72 ppm . The downfield shift of ~7 ppm is definitive proof of the ether linkage.

Visual Analysis & Decision Logic

The following diagram illustrates the logical workflow for confirming the impurity in a crude reaction mixture.

G Start Crude Sample (Suspected Ether Impurity) Screen Step 1: TLC / GC-MS Screen Start->Screen Result1 Late Eluting Spot/Peak? (High Rf or RT) Screen->Result1 Analyze Result1->Start No (Re-evaluate) Isolate Step 2: Isolate Component (Flash Chromatography) Result1->Isolate Yes (Impurity Detected) Analyze Step 3: Structural Confirmation Isolate->Analyze NMR_Check 13C NMR Analysis Analyze->NMR_Check MS_Check Mass Spec Analysis Analyze->MS_Check Conclusion CONFIRMED: Bis(4-bromobenzyl) ether (13C: ~72ppm | MS: 1:2:1 Isotope) NMR_Check->Conclusion Shift ~72 ppm MS_Check->Conclusion m/z 354/356/358

Figure 1: Analytical decision matrix for the isolation and confirmation of 4-bromobenzyl ether.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12548636, 4-Bromobenzyl ether. Retrieved from [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[5] Retrieved from [Link]

Sources

Comprehensive Guide to 4-Bromobenzyl (PBB) Ether: Protecting Group Strategy & Crystallographic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 4-Bromobenzyl Ether Applications Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the architecture of complex organic synthesis, the choice of protecting group is rarely just about "masking" a functionality; it is a strategic decision that dictates the flow of a total synthesis. The 4-bromobenzyl (PBB) ether represents a specialized tactical variant of the classical benzyl ether. While it shares the fundamental robustness of the benzyl (Bn) group, the incorporation of the bromine atom introduces two distinct advantages: electronic modulation (enhancing stability against oxidative cleavage relative to electron-rich analogs) and crystallographic utility (providing a heavy atom for phase determination).

This guide critically evaluates the PBB ether against its congeners—Benzyl (Bn) and p-Methoxybenzyl (PMB)—and details its dual-role application in synthesis and structural analysis.

Part 1: The PBB Protecting Group – Electronic Tuning & Stability

The 4-bromobenzyl group is often deployed when the synthetic route requires a protecting group that is structurally similar to a benzyl ether but possesses slightly altered electronic properties.

1.1 Electronic Rationale

The stability of benzyl-type ethers toward oxidative cleavage (e.g., by DDQ or CAN) is heavily influenced by the electron density of the aromatic ring.

  • PMB (p-Methoxybenzyl): The methoxy group is a strong Electron Donating Group (EDG), stabilizing the benzylic carbocation/radical intermediate. This makes PMB highly susceptible to oxidative cleavage (DDQ).

  • Bn (Benzyl): The standard reference.[1] Moderately stable.[1]

  • PBB (p-Bromobenzyl): The bromine atom exerts an inductive electron-withdrawing effect (-I) . This destabilizes the formation of benzylic radical cations, rendering the PBB ether significantly more stable to oxidative conditions than PMB.

1.2 Comparative Stability Profile

The following table outlines the operational orthogonality of PBB compared to standard alternatives.

Featurep-Methoxybenzyl (PMB) Benzyl (Bn) 4-Bromobenzyl (PBB) Causality
Acid Stability Low (Cleaved by TFA)High (Stable to TFA)High Br (-I effect) reduces basicity of ether oxygen.
Oxidative Cleavage (DDQ) Labile (Rapid cleavage)Slow / StableStable Electron-poor ring resists oxidation.
Hydrogenolysis (H₂/Pd) LabileLabileLabile C-O bond is cleaved; Br may also be reduced (dehalogenated).
Crystallinity ModerateModerateHigh Heavy atom (Br) promotes lattice formation.
Primary Use Case Temporary protection, orthogonal to Bn.[2]Permanent protection.Crystallography & Orthogonality to PMB.
1.3 Strategic Orthogonality

The PBB group allows for a "tiered" protection strategy. You can protect one hydroxyl as a PMB ether and another as a PBB ether. Treatment with DDQ will selectively remove the PMB group, leaving the PBB ether intact.

Expert Insight: While PBB is stable to DDQ, be cautious with hydrogenolysis . Standard conditions (H₂, Pd/C) will cleave the benzylic C-O bond, but prolonged exposure or specific catalysts can also debrominate the aromatic ring (hydrodehalogenation), converting PBB to Toluene derivatives. If the Br atom is needed for later coupling (see Part 3), avoid catalytic hydrogenation.

Part 2: Crystallographic Utility – The Heavy Atom Effect

One of the most distinct applications of 4-bromobenzyl ether is its role as a crystallization chaperone and phasing tool in X-ray crystallography.

2.1 The Phase Problem Solution

In the structural elucidation of novel natural products or complex drug intermediates, determining the absolute configuration is critical. Light atoms (C, H, N, O) scatter X-rays weakly.

  • Mechanism: The bromine atom (Z=35) has a significant number of electrons, providing strong anomalous scattering .

  • Application: By converting a recalcitrant oil or amorphous solid into a PBB ether, researchers can often induce crystallization. The heavy atom then allows for SAD (Single-wavelength Anomalous Diffraction) or MAD phasing to solve the structure ab initio and determine absolute stereochemistry.

2.2 Case Study: Stachybotrin C

In the structural revision of Stachybotrin C, researchers faced difficulties determining stereochemistry via NMR (NOESY).

  • Solution: Derivatization of the phenol to the di(4-bromobenzyl) ether .

  • Result: The derivative formed high-quality single crystals. The anomalous scattering of the Br atoms allowed unambiguous assignment of the (8S, 9R) configuration.

Part 3: Advanced Application – The "Trojan Horse" Strategy

Unlike standard benzyl ethers, the PBB group contains a reactive handle: the aryl bromide. This allows the protecting group to be transformed into a permanent structural feature via cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The PBB ether can serve as an electrophile. Reaction with aryl boronic acids transforms the protecting group into a biaryl ether moiety.

  • Workflow:

    • Protect Alcohol as PBB ether.

    • Perform synthesis on the rest of the molecule.

    • Late-Stage Functionalization: Instead of deprotecting, couple the PBB with a boronate ester to install a biphenyl system, common in drug pharmacophores.

Part 4: Experimental Protocols
4.1 Protocol A: Installation of PBB Ether (Williamson Ether Synthesis)

Standard condition for protecting a primary/secondary alcohol.

  • Reagents: Alcohol substrate (1.0 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv), 4-Bromobenzyl bromide (1.2 equiv), TBAI (cat.), DMF (anhydrous).

  • Procedure:

    • Cool a solution of alcohol in DMF to 0 °C under inert atmosphere (N₂/Ar).

    • Add NaH portion-wise. Stir for 30 min to ensure alkoxide formation.

    • Add 4-bromobenzyl bromide dropwise. (Optional: Add catalytic Tetrabutylammonium iodide (TBAI) to accelerate rate).

    • Warm to Room Temperature (RT) and stir until TLC indicates consumption of starting material (typically 2-6 h).

    • Quench: Carefully add sat. NH₄Cl solution at 0 °C.

    • Workup: Extract with Et₂O or EtOAc. Wash organics with H₂O and Brine (to remove DMF). Dry over Na₂SO₄.[3]

  • Validation: ¹H NMR will show the characteristic benzylic singlet (or AB quartet) around δ 4.5–4.7 ppm and the AA'BB' aromatic pattern of the p-bromophenyl group.

4.2 Protocol B: Selective Deprotection (Orthogonal to PMB)

Demonstrating stability to DDQ (PMB cleavage condition).

  • Scenario: Substrate contains both O-PMB and O-PBB .

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 equiv), DCM/H₂O (18:1).

  • Procedure:

    • Dissolve substrate in DCM/H₂O mixture.

    • Add DDQ at 0 °C. Stir at RT.

    • Observation: The reaction mixture turns deep red/brown (charge transfer complex).

    • Outcome: The PMB ether is cleaved to the alcohol and p-anisaldehyde. The PBB ether remains intact due to the electron-withdrawing Br atom destabilizing the oxocarbenium intermediate required for DDQ oxidation.

Part 5: Visualization of Logic
Diagram 1: Electronic Tuning of Benzyl Ethers

This diagram illustrates why PBB is stable to oxidation while PMB is not, based on the Hammett electronic effects.

ElectronicEffects cluster_legend Reactivity Logic PMB p-Methoxybenzyl (PMB) Substituent: -OMe (EDG) Effect: Stabilizes Radical Cation Oxidation Oxidative Cleavage (DDQ / CAN) PMB->Oxidation Rapid Reaction Bn Benzyl (Bn) Substituent: -H Effect: Neutral Reference Bn->Oxidation Slow Reaction PBB 4-Bromobenzyl (PBB) Substituent: -Br (EWG) Effect: Destabilizes Radical Cation PBB->Oxidation NO Reaction (Stable) Explanation Electron Donating Groups (EDG) facilitate hydride abstraction/oxidation. Electron Withdrawing Groups (EWG) protect against oxidation.

Caption: Electronic influence on oxidative stability: PBB resists DDQ cleavage due to the inductive withdrawal of the bromine atom.[4]

Diagram 2: Orthogonal Protection Strategy Flowchart

A decision tree for using PBB in a multi-step synthesis.

OrthogonalityStrategy Start Substrate with Diol (OH-1 and OH-2) Protect Differential Protection: 1. Protect OH-1 as PMB 2. Protect OH-2 as PBB Start->Protect Step1 Step 1: Oxidative Conditions (DDQ Treatment) Protect->Step1 Result1 OH-1 Deprotected OH-2 Remains PBB Step1->Result1 Selective Cleavage Branch Decision Point: What is the goal? Result1->Branch PathA Path A: Structure Elucidation Branch->PathA PathB Path B: Total Synthesis Branch->PathB Xray Crystallize & X-Ray (Br provides phasing) PathA->Xray Func Functionalize OH-1 (e.g., Glycosylation) PathB->Func FinalDeprot Global Deprotection (H2 / Pd-C) Func->FinalDeprot End Final Product FinalDeprot->End Removes PBB (Yields OH-2)

Caption: Strategic workflow utilizing PBB for orthogonal protection and downstream crystallographic analysis.

References
  • Preparation of 4-bromobenzyl bromide . PrepChem. Retrieved from [Link]

  • Confirmation of the absolute configuration of Stachybotrin C using single-crystal X-ray diffraction analysis of its 4-bromobenzyl ether derivative . ResearchGate.[5] Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing. Retrieved from [Link]

  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides . National Institutes of Health (PMC). Retrieved from [Link]

Sources

The Enduring Appeal of the 4-Bromobenzyl Ether: A Comparative Guide to its Application in Complex Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success or failure of a synthetic campaign. Among the diverse arsenal of alcohol protecting groups, the 4-bromobenzyl (PBB) ether has emerged as a robust and versatile option, offering a unique combination of stability and selective deprotection that makes it particularly valuable in the synthesis of complex natural products.

This guide provides an in-depth analysis of the 4-bromobenzyl ether as a protecting group, presenting its advantages and applications through case studies in total synthesis. We will delve into the causality behind its selection, provide detailed experimental protocols for its installation and cleavage, and offer a comparative perspective against other common benzyl-type protecting groups.

The Rationale for a Halogenated Benzyl Ether

Benzyl ethers are a cornerstone of protecting group chemistry, prized for their general stability to a wide range of reaction conditions.[1] The introduction of a substituent on the aromatic ring, however, allows for a fine-tuning of the group's electronic properties and, consequently, its reactivity. While electron-donating groups, as seen in the popular p-methoxybenzyl (PMB) ether, render the group more labile to oxidative cleavage, electron-withdrawing groups, such as the bromo substituent in the PBB ether, enhance its stability.[2]

This increased stability is a key advantage of the PBB ether. It can withstand conditions that might cleave other, more sensitive, protecting groups, enabling a higher degree of orthogonality in complex synthetic sequences. This is particularly crucial when multiple hydroxyl groups of similar reactivity need to be differentiated.

Case Study 1: Orthogonal Protection in Carbohydrate Chemistry

The synthesis of complex oligosaccharides presents a formidable challenge due to the presence of numerous hydroxyl groups with subtle differences in reactivity. A successful strategy hinges on the implementation of an orthogonal protecting group scheme, where each group can be removed selectively without affecting the others. A study by Rankin et al. on a novel dimethoxyphenylbenzyl (DMPBn) protecting group provides an excellent example of the utility of the PBB ether in such a context.[3][4]

In their work, the researchers demonstrated that the PBB ether is stable to the acidic conditions required for the cleavage of the DMPBn ether.[3][4] This orthogonality allows for the selective deprotection of a DMPBn-protected alcohol while leaving the PBB-protected alcohol untouched, a crucial maneuver in the stepwise construction of a complex carbohydrate.

Table 1: Comparison of Deprotection Conditions for DMPBn and PBB Ethers [3][4]

Protecting GroupReagentsConditionsOutcome
DMPBnTFA, CH₂Cl₂Room TemperatureCleaved
PBB TFA, CH₂Cl₂ Room Temperature Stable

This case study highlights the strategic advantage of employing the PBB ether when a robust protecting group is required to survive acidic conditions that are intended to remove a more labile group.

Case Study 2: Stability in the Total Synthesis of Didemniserinolipid B

The total synthesis of the marine natural product (+)-didemniserinolipid B, a complex molecule with multiple stereocenters and sensitive functional groups, further illustrates the value of the PBB ether's stability. While the final published synthesis by Ren and Tong did not ultimately employ the PBB ether, its consideration and potential application in such a synthesis are instructive.[5][6][7]

The synthesis of didemniserinolipid B involves numerous steps, including delicate transformations such as an Achmatowicz rearrangement and a bicycloketalization.[5][6][7] In such a lengthy and complex sequence, the protecting groups must endure a wide array of reagents and reaction conditions. The inherent stability of the PBB ether would make it a strong candidate for protecting one of the key hydroxyl groups throughout the synthesis, only to be removed in the final stages.

The decision to use a particular protecting group is often a balance between stability and ease of removal. While a more labile group might be easier to cleave, it may not survive the rigors of a multi-step synthesis. The PBB ether, in this context, offers a reliable "workhorse" option, providing the necessary stability to navigate a complex synthetic landscape.

Experimental Protocols

The following are generalized, step-by-step methodologies for the introduction and cleavage of the 4-bromobenzyl ether protecting group, based on standard laboratory practices.

Protocol 1: Introduction of the 4-Bromobenzyl Ether Group

This protocol describes a typical Williamson ether synthesis for the protection of an alcohol.

Diagram 1: Workflow for the Introduction of the PBB Ether

substrate Alcohol (R-OH) base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) substrate->base Deprotonation alkoxide Alkoxide (R-O⁻Na⁺) base->alkoxide reagent 4-Bromobenzyl Bromide (Br-C₆H₄-CH₂Br) alkoxide->reagent SN2 Reaction product 4-Bromobenzyl Ether (R-O-PBB) reagent->product

Caption: Williamson ether synthesis for PBB protection.

Methodology:

  • To a solution of the alcohol in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 4-bromobenzyl bromide (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cleavage of the 4-Bromobenzyl Ether Group

This protocol describes the hydrogenolysis of a 4-bromobenzyl ether.

Diagram 2: Workflow for the Cleavage of the PBB Ether

substrate 4-Bromobenzyl Ether (R-O-PBB) reagents H₂ (gas) Pd/C (catalyst) in Solvent (e.g., EtOH) substrate->reagents Hydrogenolysis product Alcohol (R-OH) reagents->product byproduct 4-Bromotoluene reagents->byproduct

Caption: Hydrogenolytic cleavage of the PBB ether.

Methodology:

  • Dissolve the 4-bromobenzyl ether in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, typically 10% by weight).

  • Subject the reaction mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

  • If necessary, purify the product by column chromatography.

Comparative Analysis with Other Benzyl-Type Protecting Groups

The choice between different benzyl-type protecting groups is dictated by the specific requirements of the synthetic route. The following table provides a comparison of the 4-bromobenzyl ether with the standard benzyl (Bn) ether and the p-methoxybenzyl (PMB) ether.

Table 2: Comparison of Benzyl-Type Protecting Groups

FeatureBenzyl (Bn) Etherp-Methoxybenzyl (PMB) Ether4-Bromobenzyl (PBB) Ether
Relative Stability ModerateLowerHigher
Cleavage Conditions Hydrogenolysis (Pd/C, H₂), Strong Lewis acidsOxidative (DDQ, CAN), Hydrogenolysis, Mildly acidic conditionsHydrogenolysis (Pd/C, H₂), Strong Lewis acids
Orthogonality GoodExcellent for oxidative removalExcellent for stability to acidic and some oxidative conditions
Key Advantage General utility and cost-effectivenessFacile oxidative cleavageEnhanced stability, allowing for greater orthogonality

Conclusion

The 4-bromobenzyl ether stands as a valuable tool in the synthetic chemist's toolbox. Its enhanced stability compared to other benzyl ethers provides a crucial advantage in complex total syntheses where a robust protecting group is paramount. The ability to withstand a range of reaction conditions, particularly those that would cleave more labile groups, allows for the design of elegant and efficient orthogonal protecting group strategies. While its removal generally requires standard hydrogenolysis conditions, the reliability and predictability of this deprotection step add to its appeal. For synthetic endeavors that demand a resilient and dependable alcohol protecting group, the 4-bromobenzyl ether is a compelling choice that can significantly contribute to the successful construction of intricate molecular architectures.

References

  • Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of organic chemistry, 78(11), 5264–5272. [Link]

  • Rankin, G. M., Maxwell-Cameron, I., Painter, G. F., & Larsen, D. S. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(11), 5264-5272. [Link]

  • Rankin, G. M., et al. (2013). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Request PDF. [Link]

  • Falck, J. R., et al. (2011). A Formal Total Synthesis of (−)-Brevisamide. PMC. [Link]

  • Falck, J. R., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]

  • PubChem. 4-Bromobenzyl-(2-iso-propylphenyl)ether. PubChem. [Link]

  • Capon, R. J., et al. (2025). Total Synthesis of Brevianamide S. University of Edinburgh Research Explorer. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). 4-Sulfobenzyl ester - its use in peptide synthesis. ResearchGate. [Link]

  • Ren, J., & Tong, R. (2014). Asymmetric total synthesis of (+)-didemniserinolipid B via Achmatowicz rearrangement/bicycloketalization. The Journal of organic chemistry, 79(15), 6987–6995. [Link]

  • Konosu, T., et al. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. PMC. [Link]

  • MDPI. (2021). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]

  • ResearchGate. (2025). Recent Synthesis of Marine Natural Products with Antibacterial Activities. ResearchGate. [Link]

  • Ren, J., & Tong, R. (2014). Asymmetric total synthesis of (+)-didemniserinolipid B via Achmatowicz rearrangement/bicycloketalization. PubMed. [Link]

  • Ren, J., & Tong, R. (2014). Asymmetric Total Synthesis of (+)-Didemniserinolipid B via Achmatowicz Rearrangement/Bicycloketalization. American Chemical Society. [Link]

  • SynArchive. Protecting Groups List. SynArchive. [Link]

  • Frontiers. (2022). Marine Natural Products: A Promising Source of Environmentally Friendly Antifouling Agents for the Maritime Industries. Frontiers. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC. [Link]

  • ResearchGate. (2025). Recent Synthesis of Marine Natural Products with Antibacterial Activities. ResearchGate. [Link]

  • Baran, P. S., et al. (2019). 11-Step Total Synthesis of Teleocidins B-1-B-4. PubMed. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.